BenchChemオンラインストアへようこそ!

(2R,3R,11bS)-Dihydrotetrabenazine D-Val

VMAT2 inhibition stereospecific binding DTBZ isomer profiling

(2R,3R,11bS)-Dihydrotetrabenazine D-Val is the D-valine ester of the (2R,3R,11bS) stereoisomer of dihydrotetrabenazine (DTBZ), a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound belongs to the tetrabenazine-derived class of VMAT2 inhibitors used clinically for hyperkinetic movement disorders.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
Cat. No. B1156919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,11bS)-Dihydrotetrabenazine D-Val
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R,11bS)-Dihydrotetrabenazine D-Val: A Stereochemically Defined VMAT2 Inhibitor Prodrug for Analytical and Pharmacological Research


(2R,3R,11bS)-Dihydrotetrabenazine D-Val is the D-valine ester of the (2R,3R,11bS) stereoisomer of dihydrotetrabenazine (DTBZ), a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2) [1]. This compound belongs to the tetrabenazine-derived class of VMAT2 inhibitors used clinically for hyperkinetic movement disorders. The parent free base, (2R,3R,11bS)-DTBZ, is one of eight possible DTBZ stereoisomers and possesses the 3,11b-cis ring junction configuration, distinguishing it from the 3,11b-trans isomers that constitute the major pharmacologically active metabolites of tetrabenazine [2]. The D-valine ester promoiety is designed to modulate pharmacokinetic properties through enzymatic hydrolysis, releasing the parent DTBZ isomer in vivo [3].

Why (2R,3R,11bS)-Dihydrotetrabenazine D-Val Cannot Be Replaced by Other DTBZ Isomers or Valine Ester Prodrugs


VMAT2 inhibition by dihydrotetrabenazine is exquisitely stereospecific, with VMAT2 binding affinity varying more than 300-fold across the eight DTBZ stereoisomers [1]. The (2R,3R,11bS) configuration exhibits a Ki of 1,253 nM for VMAT2, which is approximately 316-fold weaker than the most active isomer (2R,3R,11bR)-DTBZ (Ki = 3.96 nM) [1]. Furthermore, in vivo PET imaging studies in non-human primates demonstrate that only DTBZ diastereomers possessing the 11bR absolute configuration achieve measurable VMAT2 target occupancy; 11bS-configured isomers, including the (2R,3R,11bS) series, show no observable in vivo target engagement [2]. The D-valine ester promoiety introduces an additional layer of differentiation: D-amino acid ester prodrugs are known to exhibit significantly greater resistance to enzymatic hydrolysis compared to their L-amino acid counterparts, potentially altering the rate and extent of active metabolite release relative to the clinically approved L-valine ester prodrug valbenazine [3]. These stereochemical and promoiety differences preclude simple substitution of one stereoisomer or ester form for another in research applications.

(2R,3R,11bS)-Dihydrotetrabenazine D-Val: Quantitative Comparative Evidence for Scientific Selection


VMAT2 Binding Affinity: 316-Fold Lower Than the Most Active (2R,3R,11bR) Isomer

The parent free base (2R,3R,11bS)-DTBZ exhibits a VMAT2 binding affinity (Ki) of 1,253 ± 314 nM in a [3H]DTBZ displacement assay using rat striatal homogenate, representing a 316-fold reduction in affinity compared to the most potent isomer (2R,3R,11bR)-DTBZ (Ki = 3.96 ± 0.40 nM) measured in the identical assay system [1]. The (2R,3R,11bS) isomer is also approximately 150-fold weaker than its enantiomer (2S,3S,11bR)-DTBZ (Ki = 593 ± 69.7 nM) [1]. This large affinity differential provides researchers with a tool to distinguish VMAT2-specific from non-specific effects in pharmacological experiments.

VMAT2 inhibition stereospecific binding DTBZ isomer profiling

In Vivo Brain Target Occupancy: 11bS Isomers Show No Measurable VMAT2 Engagement

A PET imaging study in monkey brain using the VMAT2-selective radioligand (+)-α-[11C]DTBZ demonstrated that in vivo occupancy of VMAT2 was observed exclusively for the four diastereomers possessing the 11bR absolute configuration [1]. Diastereomers with the 11bS configuration, including the (2R,3R,11bS) series, showed no measurable VMAT2 occupancy at tested doses. Among the active 11bR diastereomers, ED50 values ranged from 0.023 mg/kg to >3.15 mg/kg and correlated with in vitro binding affinities (R² = 0.95) [1]. The absence of in vivo occupancy for 11bS isomers, despite measurable in vitro binding (Ki = 1,253 nM), indicates that stereochemistry at the 11b position governs both target engagement and potentially BBB penetration or target accessibility in the intact brain.

PET imaging in vivo occupancy blood-brain barrier 11bR requirement

Cis Ring Junction Configuration: Reduced Dopamine Receptor Off-Target Binding

The (2R,3R,11bS)-DTBZ isomer features a 3,11b-cis ring junction configuration, unlike the 3,11b-trans isomers that constitute the major pharmacologically active metabolites of tetrabenazine [1]. According to the Clarke patent (US20080108645), several 3,11b-cis-dihydrotetrabenazine isomers exhibit high affinity for VMAT2 while demonstrating greatly reduced or negligible binding to dopamine receptors, suggesting a reduced potential for dopaminergic side effects such as parkinsonism, akathisia, and depression that are associated with tetrabenazine use [2]. Although the specific (2R,3R,11bS) isomer shows only moderate VMAT2 affinity (Ki = 1,253 nM), its cis configuration places it in a stereochemical class that has been associated with an improved off-target selectivity profile compared to trans-DTBZ isomers and the parent drug tetrabenazine [2].

off-target effects dopamine receptor 3,11b-cis safety profile

D-Valine Ester Promoiety: Potential for Altered Hydrolysis Kinetics vs. L-Valine Ester Prodrugs

(2R,3R,11bS)-Dihydrotetrabenazine D-Val incorporates a D-valine ester promoiety, distinguishing it from the clinically approved prodrug valbenazine, which utilizes an L-valine ester of the (2R,3R,11bR)-DTBZ isomer [1]. While direct head-to-head hydrolysis data for DTBZ D-Val vs. L-Val esters are not available in the public domain, the broader amino acid prodrug literature demonstrates that D-amino acid ester prodrugs consistently exhibit significantly greater stability against both chemical and enzymatic hydrolysis compared to their L-amino acid counterparts [2]. For instance, D-valine ester prodrugs of prednisolone showed significantly enhanced stability against esterase-mediated hydrolysis relative to L-valine esters [2]. This class-level principle suggests that the D-Val ester of (2R,3R,11bS)-DTBZ may exhibit slower hydrolysis kinetics than valbenazine, potentially resulting in a prolonged prodrug circulation time and a modified active metabolite release profile.

prodrug design D-amino acid ester enzymatic hydrolysis pharmacokinetics

Stereochemically Defined Reference Standard for Tetrabenazine Impurity Profiling

(2R,3R,11bS)-Dihydrotetrabenazine and its D-Val ester are utilized as reference standards for analytical method development, method validation, and quality control in tetrabenazine and valbenazine pharmaceutical manufacturing [1]. The free base form (CAS 862377-29-5) is specifically listed as a tetrabenazine impurity (e.g., Tetrabenazine Impurity 15, Impurity 41) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. Unlike the racemic or mixed-isomer reference materials that may be used for general VMAT2 studies, this single-stereoisomer standard enables precise quantification of the (2R,3R,11bS) isomer in drug substance and drug product batches, which is essential for meeting pharmacopeial purity specifications where individual impurity limits must be controlled [1].

reference standard impurity profiling quality control ANDA

Optimal Use Cases for (2R,3R,11bS)-Dihydrotetrabenazine D-Val in Research and Industry


Negative Control for VMAT2 Target Engagement Assays

The 316-fold lower VMAT2 binding affinity of the parent (2R,3R,11bS)-DTBZ isomer (Ki = 1,253 nM) compared to the active (2R,3R,11bR)-DTBZ isomer (Ki = 3.96 nM) makes this compound an ideal stereoisomer-matched negative control in VMAT2 binding and functional assays [1]. Researchers can pair this low-affinity isomer with the high-affinity isomer to confirm that observed pharmacological effects are VMAT2-specific rather than arising from off-target interactions. This application is particularly valuable in screening campaigns where distinguishing target-mediated from non-specific effects is critical for hit triage [1].

Pharmacokinetic Studies of Stereoselective Prodrug Hydrolysis

The D-valine ester promoiety provides a distinct tool for investigating the stereochemical determinants of prodrug activation. Based on class-level evidence that D-amino acid esters exhibit greater resistance to enzymatic hydrolysis than L-amino acid esters [2], this compound can be used in comparative DMPK studies alongside L-valine ester prodrugs (e.g., valbenazine) to quantify the impact of promoiety chirality on hydrolysis rate, metabolite formation kinetics, and systemic exposure. Such studies directly inform the rational design of prodrugs with controlled release characteristics [2].

Stereochemical Probe for VMAT2 Structure-Activity Relationship (SAR) Studies

The (2R,3R,11bS) configuration represents one of only two DTBZ stereoisomers possessing the 3,11b-cis ring junction with a specific 2,3-trans relative orientation, making it a valuable SAR probe [1]. Systematic comparison of VMAT2 binding across all eight DTBZ stereoisomers reveals that the 11bR configuration is a key determinant of high-affinity binding [1][3]. By incorporating this 11bS-configured isomer into SAR datasets, medicinal chemists can refine computational models of the VMAT2 binding pocket and design next-generation inhibitors with improved affinity and selectivity profiles [3].

Pharmaceutical Impurity Reference Standard for Regulatory Compliance

As a structurally characterized single stereoisomer, (2R,3R,11bS)-Dihydrotetrabenazine D-Val serves as a critical reference standard for analytical method validation and quality control release testing of tetrabenazine and valbenazine active pharmaceutical ingredients [4]. Regulatory guidelines require the identification and quantification of individual stereoisomeric impurities, and this defined standard enables accurate HPLC/UPLC method calibration for the specific detection of this impurity in drug substance and finished product batches, supporting ANDA submissions and commercial manufacturing compliance [4].

Quote Request

Request a Quote for (2R,3R,11bS)-Dihydrotetrabenazine D-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.